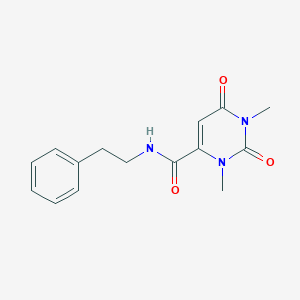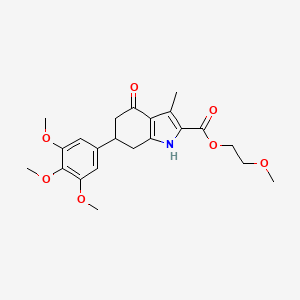![molecular formula C23H32N2O4S B6024812 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide, also known as MPTP-H, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor and insulin receptor substrate-1, leading to the attenuation of insulin signaling and insulin resistance. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It also exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. However, this compound has been reported to cause hepatotoxicity and nephrotoxicity at high doses, indicating that it should be used with caution in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in various biological processes. It can also be used as a lead compound for the development of novel PTP1B inhibitors with improved pharmacological properties. However, this compound has limitations in terms of its toxicity and solubility, which can affect its efficacy and safety in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Secondly, the development of novel PTP1B inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the evaluation of the in vivo efficacy and safety of this compound and its analogs in animal models of diabetes, obesity, and cancer could provide valuable insights into their therapeutic potential.
Métodos De Síntesis
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzohydrazide with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B inhibition by this compound has been shown to enhance insulin sensitivity and glucose metabolism in animal models of diabetes and obesity, suggesting that it could be a promising drug candidate for the treatment of these metabolic disorders. Furthermore, this compound has been reported to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
4-methoxy-N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)30(27,28)25-24-23(26)17-8-10-19(29-7)11-9-17/h8-16,25H,1-7H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAWQGMTRHDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B6024758.png)
![N-(2-methoxyethyl)-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6024766.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6024773.png)
![N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6024778.png)
![3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024784.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6024797.png)

![9-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6024823.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)
![ethyl 3-amino-2-(4-methoxybenzoyl)-3-[(3-methoxypropyl)amino]acrylate](/img/structure/B6024830.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)
